N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions. One common method involves the use of iron (III) chloride as an oxidizing agent at room temperature, followed by water extraction and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iron (III) chloride, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]thiazoles: Another class of heterocyclic compounds with similar pharmacological properties
Uniqueness
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-9-7-10(2)22-15(18-9)19-13(21-22)14(23)20-17-8-11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,20,23)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMARPLXZMLNQS-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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